2-[[6-Amino-2-(4-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol
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Overview
Description
2-[[6-Amino-2-(4-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities. This compound is characterized by the presence of amino, nitro, and anilino groups attached to a pyrimidine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-Amino-2-(4-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol typically involves multiple steps, starting from readily available starting materialsThe final step often includes the coupling of the anilino group with the pyrimidine ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[[6-Amino-2-(4-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to various substituted pyrimidine compounds .
Scientific Research Applications
2-[[6-Amino-2-(4-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[[6-Amino-2-(4-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 2-Amino-4,6-dihydroxypyrimidine
- 2-Amino-4,6-dichloropyrimidine
- 2-Amino-4-(N-methylanilino)-6-isopropenyl-s-triazine .
Uniqueness
What sets 2-[[6-Amino-2-(4-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and nitro groups allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
714921-07-0 |
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Molecular Formula |
C13H16N6O3 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
2-[[6-amino-2-(4-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C13H16N6O3/c1-8-2-4-9(5-3-8)16-13-17-11(14)10(19(21)22)12(18-13)15-6-7-20/h2-5,20H,6-7H2,1H3,(H4,14,15,16,17,18) |
InChI Key |
MZZHJYYTODDKDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NCCO)[N+](=O)[O-])N |
solubility |
18.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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